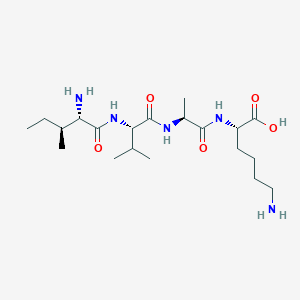![molecular formula C11H16O B14226456 1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- CAS No. 827615-95-2](/img/structure/B14226456.png)
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- is an organic compound with the molecular formula C11H16O. It is a derivative of 1,4-cyclohexadiene, which is a colorless, flammable liquid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-cyclohexadiene with an appropriate alkylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons .
Applications De Recherche Scientifique
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexadiene: A simpler derivative with the formula C6H8.
1-Methyl-1,4-cyclohexadiene: Another derivative with a methyl group attached to the cyclohexadiene ring
Uniqueness
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- is unique due to the presence of the 1-(1-methylethoxy)ethenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
827615-95-2 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3-(1-propan-2-yloxyethenyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C11H16O/c1-9(2)12-10(3)11-7-5-4-6-8-11/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
NLHMMRALEIRMBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=C)C1C=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
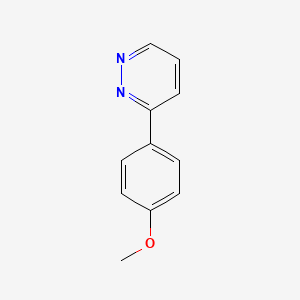
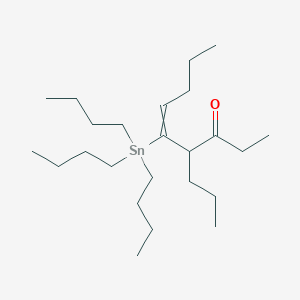
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)

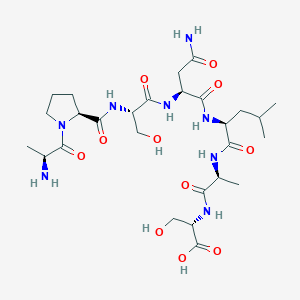
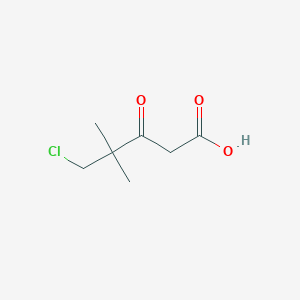
silane](/img/structure/B14226441.png)
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
